molecular formula C11H12N2O B13603035 5-(4-Ethylphenyl)isoxazol-3-amine

5-(4-Ethylphenyl)isoxazol-3-amine

Cat. No.: B13603035
M. Wt: 188.23 g/mol
InChI Key: WAHLJXMSIXGZBO-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)isoxazol-3-amine is a heterocyclic compound featuring an isoxazole ring substituted with a 4-ethylphenyl group at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)isoxazol-3-amine typically involves the formation of the isoxazole ring followed by the introduction of the 4-ethylphenyl group. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide intermediate. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .

Another approach involves the reaction of oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine . The reaction conditions usually involve moderate temperatures and the use of organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amine position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, inhibiting their activity. The exact pathways depend on the specific biological system being studied. For example, it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)isoxazol-3-amine
  • 3-(4-Ethylphenyl)isoxazol-5-amine
  • 5-(4-Chlorophenyl)isoxazol-3-amine

Uniqueness

5-(4-Ethylphenyl)isoxazol-3-amine is unique due to the presence of the 4-ethylphenyl group, which can influence its biological activity and chemical reactivity. This substitution can enhance its binding affinity to specific targets compared to other isoxazole derivatives .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-(4-ethylphenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C11H12N2O/c1-2-8-3-5-9(6-4-8)10-7-11(12)13-14-10/h3-7H,2H2,1H3,(H2,12,13)

InChI Key

WAHLJXMSIXGZBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NO2)N

Origin of Product

United States

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